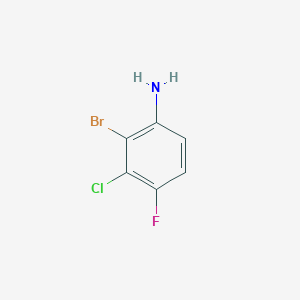

2-Bromo-3-chloro-4-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClFN |

|---|---|

Molecular Weight |

224.46 g/mol |

IUPAC Name |

2-bromo-3-chloro-4-fluoroaniline |

InChI |

InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |

InChI Key |

DFDLWDOYZGYMIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Chloro 4 Fluoroaniline

Retrosynthetic Analysis and Identification of Key Precursors for 2-Bromo-3-chloro-4-fluoroaniline

A retrosynthetic approach to this compound identifies 3-chloro-4-fluoroaniline (B193440) as the most logical immediate precursor. The target molecule can be envisioned as the product of a direct, regioselective bromination of this key intermediate. The primary challenge lies in controlling the position of the incoming bromine atom to selectively substitute at the C2 position.

| Precursor Name | Chemical Formula | Role in Synthesis | Typical Starting Materials |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | Immediate precursor for final bromination step | 3-Chloro-4-fluoronitrobenzene (B104753), 3,4-Dichloronitrobenzene |

| 3-Chloro-4-fluoronitrobenzene | C₆H₃ClFNO₂ | Intermediate for the synthesis of 3-chloro-4-fluoroaniline | 3,4-Dichloronitrobenzene |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | Initial starting material | Not applicable |

The synthesis of the crucial precursor, 3-chloro-4-fluoroaniline, is well-documented and typically begins with a nitrated benzene (B151609) derivative. One common route starts from 3,4-dichloronitrobenzene. google.com This starting material undergoes a nucleophilic aromatic substitution (fluorine displacement) reaction, where one of the chlorine atoms is replaced by fluorine. This is often achieved using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). google.comgoogle.com

The subsequent step is the reduction of the nitro group of the resulting 3-chloro-4-fluoronitrobenzene to an amino group. This transformation is commonly carried out via catalytic hydrogenation. google.comnankai.edu.cn A catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is used in the presence of hydrogen gas. google.comnankai.edu.cn This method is highly efficient and selective, yielding 3-chloro-4-fluoroaniline with high purity. nankai.edu.cn An alternative reduction method involves using iron powder in the presence of an acid. nankai.edu.cn

Achieving regioselectivity in the halogenation of polysubstituted aromatic systems like anilines is governed by a combination of electronic and steric effects of the substituents already present on the ring. researchgate.net

Directing Effects of Substituents : The amino (-NH₂) group is a powerful activating group and is strongly ortho-, para-directing. Halogens (-F, -Cl, -Br) are deactivating groups due to their inductive effect but are also ortho-, para-directing because of resonance. In the precursor 3-chloro-4-fluoroaniline, the directing effects of the amino group dominate, guiding the incoming electrophile (e.g., Br⁺) primarily to the positions ortho (C2 and C6) and para (C5) to it. However, the para position is already occupied by the chloro group (meta to the amine), so substitution is directed to the ortho positions.

Control via Protecting Groups : The high reactivity of the aniline (B41778) can lead to side reactions, such as the formation of di- or tri-substituted products. To mitigate this and enhance regioselectivity, the amino group is often temporarily protected, most commonly as an acetanilide. google.com The acetyl group moderates the activating effect of the amine, making the electrophilic substitution more controllable. After the halogenation step, the protecting group is removed by hydrolysis to regenerate the aniline.

Influence of Reaction Conditions : The choice of halogenating agent and solvent system is critical. For instance, using N-Bromosuccinimide (NBS) as a brominating agent allows for milder reaction conditions compared to elemental bromine (Br₂). The polarity of the solvent can significantly influence the regiochemical outcome of bromination with NBS. lookchem.com Similarly, novel methods using copper(II) halides in ionic liquids have been developed to achieve high regioselectivity, often favoring para-substitution, under mild conditions. beilstein-journals.org

Direct Halogenation Strategies for this compound

The final step in the synthesis is the introduction of a bromine atom at the C2 position of 3-chloro-4-fluoroaniline. This is accomplished through a direct halogenation strategy.

The core mechanism for this transformation is electrophilic aromatic substitution. A bromine electrophile (Br⁺), generated from the brominating agent, attacks the electron-rich aniline ring. The stability of the resulting carbocation intermediate (the sigma complex) determines the position of substitution. The positions ortho to the strongly activating amino group are the most nucleophilic and therefore the most likely sites of attack.

To synthesize this compound, a bromine atom must be selectively introduced at the C2 position of 3-chloro-4-fluoroaniline. Given that the powerful amino group directs ortho and the para position is blocked, the substitution will occur at either C2 or C6. The existing chloro and fluoro substituents exert steric and electronic influences that differentiate these two sites.

A common and effective reagent for such a transformation is N-Bromosuccinimide (NBS). wikipedia.org The regioselectivity of NBS bromination can be tuned by the choice of solvent. lookchem.com For achieving bromination ortho to the amino group, a non-polar solvent like chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) is often employed. nankai.edu.cn The reaction proceeds by adding NBS to a solution of 3-chloro-4-fluoroaniline in the chosen solvent at room temperature.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Material | 3-Chloro-4-fluoroaniline | Key precursor. nih.gov |

| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective source of electrophilic bromine. wikipedia.org |

| Solvent | Chloroform (CHCl₃) or Acetonitrile (B52724) | Solvent choice influences regioselectivity in NBS brominations. nankai.edu.cnlookchem.com |

| Temperature | Room Temperature | NBS allows for mild reaction conditions. nankai.edu.cn |

| Expected Product | This compound | Substitution is directed ortho to the activating amino group. |

While the target compound is a bromo-derivative, understanding regiocontrolled chlorination provides insight into analogous halogenation reactions. Direct chlorination of unprotected anilines can be achieved with high regioselectivity using specific reagents. A notable method involves the use of copper(II) chloride (CuCl₂) as the chlorinating agent in an ionic liquid as the solvent. beilstein-journals.org This system has been shown to be highly effective for the para-chlorination of various aniline derivatives under mild conditions. beilstein-journals.org For a substrate like 3-chloro-4-fluoroaniline where the para-position is blocked, such a system would be expected to direct chlorination to the available ortho position, C2, demonstrating another pathway for controlled halogenation on this ring system.

Electrophilic Aromatic Substitution Pathways

Sequential Halogenation Procedures and Isomer Control

Sequential halogenation is a fundamental strategy for the synthesis of multi-halogenated arenes. This approach relies on the stepwise introduction of halogen atoms, where the directing effects of the substituents already present on the aromatic ring guide the position of the incoming electrophile. The amino group of an aniline is a powerful ortho-, para-director. To control the reaction and avoid multiple halogenations, the amino group is often protected, for instance as an acetanilide, which is less activating but still directs ortho and para.

In a hypothetical synthesis of this compound, one could start with a pre-existing dihaloaniline and introduce the third halogen. For example, a synthesis route for a related compound, 2-chloro-3-fluorobromobenzene, starts with 3-chloro-2-fluoroaniline, which is first brominated at the para-position to the amine group to yield 4-bromo-3-chloro-2-fluoroaniline (B37690). google.com Subsequently, the amino group is removed through a diazotization-deamination reaction. google.com A similar sequential approach, perhaps involving electrophilic bromination of 3-chloro-4-fluoroaniline, would be a plausible, though challenging, route to the target molecule, requiring careful selection of conditions to favor the desired 2-position over the alternative 6-position. The control of isomers is paramount and often involves manipulating protecting groups and the sequence of halogen introduction to exploit the subtle differences in directing effects. scribd.com

Oxidative Halogenation Techniques

Oxidative halogenation methods provide an alternative to using molecular halogens (e.g., Cl₂, Br₂), which can be hazardous to handle. jalsnet.com These techniques generate a reactive electrophilic halogen species in situ from a halide salt (e.g., KCl, KBr) and an oxidizing agent. thieme-connect.comgoogle.com Common oxidants include hydrogen peroxide (H₂O₂), Oxone® (potassium peroxymonosulfate), and sodium chlorate. jalsnet.comthieme-connect.com

These reactions are often performed in aqueous media or with greener solvents and can proceed without a catalyst or with a simple one. jalsnet.comthieme-connect.com For instance, various electron-rich aromatic compounds have been successfully chlorinated using potassium chloride and Oxone® in acetonitrile, showing high yield and regioselectivity. thieme-connect.com A key advantage is that the process can be more environmentally benign. jalsnet.com This method could be applied to a suitable precursor, such as 3-chloro-4-fluoroaniline, using an oxidative brominating system to introduce the bromine atom. The regiochemical outcome would depend on the specific conditions and the directing effects of the existing substituents.

A notable advancement in this area is the use of graphene oxide as a reusable, metal-free carbocatalyst for the oxidative halogenation of active aromatics using potassium halides and Oxone. rsc.org This approach combines the benefits of in situ halogen generation with a sustainable catalytic system. rsc.org

Sustainable and Green Chemistry Approaches in Halogenation Processes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous reagents, and minimize energy consumption. iipseries.orgresearchgate.netbrighton.ac.uk Oxidative halogenation, as described above, is one facet of this movement. jalsnet.com Another significant green chemistry approach is mechanochemistry, which utilizes mechanical force, typically through ball milling, to drive chemical reactions. iipseries.org

Mechanochemical reactions are often solvent-free or use minimal solvent, which drastically reduces chemical waste. iipseries.org This technique has been successfully applied to halogenation reactions. A recent development is the use of a mechanoredox system with ball milling to activate piezoelectric materials like BaTiO₃. acs.orgacs.org This enables a solvent-minimized, metal-catalyst-free halogenation of aryl diazonium salts, presenting a sustainable alternative to the traditional Sandmeyer reaction. acs.orgacs.org While typically used to replace an amino group via a diazonium salt, the principles of mechanochemistry could be adapted for direct electrophilic halogenation on an aniline derivative, offering a cleaner and potentially faster reaction pathway. iipseries.org

Advanced Synthetic Transformations Leading to this compound

Beyond traditional electrophilic substitution, advanced catalytic methods offer unparalleled precision and efficiency in C-H functionalization, providing powerful tools for synthesizing complex molecules like this compound.

Palladium-Catalyzed Carbamate-Directed C-H Activation and Halogenation

Palladium-catalyzed C-H activation has emerged as a transformative method for regioselective functionalization. In this approach, a directing group on the substrate guides the metal catalyst to a specific C-H bond. For anilines, the amino group can be converted into a carbamate (B1207046), which serves as an effective, removable directing group for ortho-C-H halogenation. nih.govacs.org

The process involves the coordination of the carbamate's carbonyl oxygen to the palladium catalyst, which facilitates the cleavage of the C-H bond at the ortho position to form a palladacycle intermediate. nih.gov This intermediate then reacts with a halogen source (e.g., N-halosuccinimides) to install the halogen atom, regenerating the catalyst. researchgate.netdoi.org This method demonstrates broad functional group tolerance and provides halogenated N-arylcarbamates in good yields with high selectivity under mild conditions. nih.govresearchgate.net The carbamate can then be hydrolyzed to reveal the free aniline. This strategy is highly suitable for the synthesis of this compound, as it could precisely introduce the bromine atom at the C-2 position of a 3-chloro-4-fluoroaniline precursor. nih.govacs.org

Synthesis via N,N-Dialkylaniline N-Oxides and Thionyl Halides

A unique and powerful method for the regioselective halogenation of electron-rich anilines involves their temporary oxidation to N,N-dialkylaniline N-oxides. scispace.comnih.gov These N-oxides, which are generally stable and easy to handle, exhibit special reactivity. scispace.comnih.gov

Treatment of an N,N-dialkylaniline N-oxide with thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂) at low temperatures results in selective ortho-chlorination or para-bromination, respectively. scispace.comnih.gov The reaction proceeds rapidly and efficiently without the need for Lewis acids or other exotic reagents. The proposed mechanism may involve a nih.govnih.gov-sigmatropic rearrangement where the weak N-O bond is cleaved as the new C-X bond is formed. scispace.com This method provides a complementary approach to classical electrophilic substitution, offering different regiochemical outcomes and expanding the toolkit for synthesizing diverse halogenated anilines. scispace.comnih.gov

Metal-Free Catalytic Halogenation Systems

To address the environmental and economic costs associated with metal catalysts, metal-free halogenation systems have been developed. These methods offer greener alternatives without compromising efficiency. One such strategy is the one-pot conversion of anilines to aryl halides via diazonium salt intermediates, using halogen sources like bromotrichloromethane (B165885) or diiodomethane, which avoids the use of copper catalysts typical of the Sandmeyer reaction. acs.org

Another approach involves the use of organocatalysts. Simple arylamines have been shown to act as catalysts for electrophilic halogenation, generating a highly reactive N-haloarylamine intermediate that selectively transfers the halogen to a substrate. researchgate.net Furthermore, enzymatic halogenation using haloperoxidases represents the ultimate green approach, although challenges with enzyme stability remain. thieme-connect.comnih.gov Metal-free haloperoxidases, for instance, use a catalytic triad (B1167595) of amino acids to form a percarboxylic acid intermediate that acts as the halogenating agent. nih.gov These metal-free systems are at the forefront of sustainable synthesis and could provide novel pathways to halogenated anilines. rsc.orgacs.org

| Methodology | Key Reagents/Catalysts | Primary Advantage | Relevant Section |

| Sequential Halogenation | Protecting groups, Electrophilic halogenating agents | Stepwise control over substitution pattern | 2.2.1.3 |

| Oxidative Halogenation | Halide salts (e.g., KBr), Oxidants (e.g., Oxone®), Graphene Oxide | Avoids use of hazardous molecular halogens; greener approach | 2.2.2 |

| Mechanochemistry | Piezoelectric materials (e.g., BaTiO₃), Ball mill | Solvent-free or solvent-minimized, sustainable | 2.2.3 |

| Pd-Catalyzed C-H Activation | Palladium catalyst, Carbamate directing group, N-halosuccinimide | High regioselectivity for ortho-halogenation | 2.3.1 |

| N-Oxide Rearrangement | N,N-Dialkylaniline N-Oxide, Thionyl halides (SOCl₂, SOBr₂) | Unique regioselectivity (ortho-chloro, para-bromo) | 2.3.2 |

| Metal-Free Catalysis | Organocatalysts (e.g., anilines), Enzymes (Haloperoxidases) | Avoids heavy metal contamination; sustainable | 2.3.3 |

Diazotization-Based Synthetic Routes and Related Transformations

The synthesis of polysubstituted anilines, such as this compound, often requires strategic, multi-step approaches to ensure correct regiochemistry of the substituents. Diazotization of a primary aromatic amine, followed by a substitution reaction, is a cornerstone of synthetic organic chemistry for preparing a wide variety of functionalized aromatic compounds. organic-chemistry.org This methodology is particularly valuable for introducing substituents like halogens or cyano groups onto an aromatic ring in positions that are not readily accessible through direct electrophilic substitution. organic-chemistry.org

The core of this process involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.com This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺), which is an excellent leaving group (releasing nitrogen gas, N₂). wikipedia.orgyoutube.com

Sandmeyer Reaction

The subsequent replacement of the diazonium group is often accomplished via the Sandmeyer reaction. byjus.com This reaction utilizes a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), to catalyze the substitution of the diazonium group with a chloride or bromide atom, respectively. youtube.comyoutube.com The Sandmeyer reaction is a reliable method for the synthesis of aryl halides from aryl diazonium salts. byjus.com

A plausible synthetic route to this compound can be designed where the Sandmeyer reaction is a key step in assembling the required substitution pattern on the aromatic ring. This typically involves the synthesis of a nitroaromatic intermediate, which is then reduced in the final step to yield the target aniline.

One such proposed pathway begins with a precursor aniline, introduces one of the halogens via a Sandmeyer reaction, followed by nitration and subsequent reduction.

Illustrative Synthetic Pathway:

A hypothetical, yet chemically sound, multi-step synthesis is outlined below.

Diazotization of 3-Chloro-4-fluoroaniline: The synthesis can commence with 3-chloro-4-fluoroaniline. This starting material is treated with sodium nitrite in the presence of an acid like hydrobromic acid (HBr) to form the corresponding diazonium salt.

Sandmeyer Bromination: The unstable diazonium salt is immediately treated with cuprous bromide (CuBr). This step replaces the diazonium group with a bromine atom, yielding 1-bromo-3-chloro-4-fluorobenzene.

Nitration: The resulting 1-bromo-3-chloro-4-fluorobenzene undergoes electrophilic aromatic substitution (nitration) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The directing effects of the existing substituents guide the nitro group (-NO₂) to the position ortho to the bromine and meta to the chlorine, resulting in 2-bromo-4-chloro-5-fluoro-1-nitrobenzene.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to a primary amine. This transformation is commonly achieved using reducing agents such as tin (Sn) or iron (Fe) in acidic medium (e.g., HCl), or through catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). google.comchemicalbook.com This reduction yields the final product, this compound.

The research findings for these individual transformation steps are well-established in organic synthesis literature.

Table 1: Proposed Synthetic Route via Diazotization-Sandmeyer Reaction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

| 1 | 3-Chloro-4-fluoroaniline | 1. NaNO₂, HBr2. 0-5 °C | 3-Chloro-4-fluorobenzenediazonium bromide | Diazotization |

| 2 | 3-Chloro-4-fluorobenzenediazonium bromide | CuBr | 1-Bromo-3-chloro-4-fluorobenzene | Sandmeyer Reaction |

| 3 | 1-Bromo-3-chloro-4-fluorobenzene | HNO₃, H₂SO₄ | 2-Bromo-4-chloro-5-fluoro-1-nitrobenzene | Nitration |

| 4 | 2-Bromo-4-chloro-5-fluoro-1-nitrobenzene | Fe, HCl or H₂/Pd-C | This compound | Reduction |

Related Transformations

The versatility of diazonium salts extends beyond the Sandmeyer reaction. For instance, a related patent describes a process where a diazotization-deamination reaction is employed. google.com In that synthesis, 4-bromo-3-chloro-2-fluoroaniline undergoes diazotization followed by treatment with an alcohol, which reduces the diazonium group and replaces it with a hydrogen atom, effectively removing the amine functionality to produce a di-halogenated benzene derivative. google.com This highlights how diazotization can be used not only to add functional groups but also to remove them as part of a broader synthetic strategy.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3 Chloro 4 Fluoroaniline

Transformations Involving the Amino Functionality of 2-Bromo-3-chloro-4-fluoroaniline

The amino group (-NH2) is a primary site of reactivity, enabling a variety of functional group interconversions.

Acylation Reactions and Derivative Formation

The amino group of halogenated anilines readily undergoes acylation to form the corresponding amides. This transformation is often employed as a protective strategy to moderate the reactivity of the amino group and to direct subsequent electrophilic aromatic substitution reactions. For instance, the acylation of anilines can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride. researchgate.net In a related example, the synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline (B128567) involves acetylation with acetic anhydride in glacial acetic acid, followed by bromination. google.comgoogle.com This two-step process highlights the utility of acylation in multi-step syntheses. google.com The resulting acetamido group is less activating than the amino group, which can help prevent side reactions and control the position of incoming substituents. researchgate.net

Table 1: Examples of Acylation Reactions on Fluoroanilines

| Starting Material | Acylating Agent | Product | Reference |

| 4-Fluoroaniline | Acetic Anhydride/Glacial Acetic Acid | 4-Fluoroacetanilide | google.com |

| 4-Fluoroaniline | Acetic Anhydride | 4-Fluoroacetanilide | google.com |

Diazotization Chemistry and Subsequent Derivatizations

Primary aromatic amines, such as this compound, can be converted to diazonium salts through reaction with a source of nitrous acid. These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring.

A key transformation of diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a halide (Cl, Br) or a cyano group, typically using a copper(I) salt catalyst. wikipedia.org While specific examples for this compound are not detailed in the provided results, the general mechanism is well-established for other halogenated anilines. sciencemadness.org

Another important reaction is the Balz-Schiemann reaction , which converts diazonium tetrafluoroborates to aryl fluorides upon heating. wikipedia.org This reaction provides a method to introduce a fluorine atom, although in the case of this compound, a fluorine is already present. The reaction can be modified using other counterions like hexafluorophosphates (PF6−) or hexafluoroantimonates (SbF6−) which can lead to improved yields for certain substrates. wikipedia.org

Diazotization can also be used to replace the amino group with a hydrogen atom (hydro-dediazoniation), which can be useful in multi-step synthetic sequences. For example, diazotization of 2-chloro-4-iodo-6-bromo-aniline followed by treatment with ethanol (B145695) resulted in the formation of the corresponding trihalogenated benzene (B151609). sciencemadness.org

Controlled Oxidation and Reduction Reactions

The amino group of this compound can be oxidized. For instance, oxidation can lead to the formation of nitro derivatives. Conversely, the synthesis of halogenated anilines often involves the reduction of a corresponding nitro compound. A common method for preparing 3-chloro-4-fluoroaniline (B193440) is through the hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a catalyst such as 1% Pt/C. google.com This reduction is a key step in producing the aniline (B41778) derivative. google.com

Reactivity of Halogen Substituents in this compound for Further Functionalization

The halogen atoms on the benzene ring of this compound are also sites for chemical modification, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Halogens on an aromatic ring that are activated by electron-withdrawing groups can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The presence of multiple halogens on the ring, as in this compound, raises the possibility of selective substitution. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, meaning that a fluorine atom is typically the most easily displaced.

In polysubstituted aromatic compounds, the position of the halogen and the nature of the other substituents influence which halogen is preferentially displaced. For example, in compounds with multiple halogens, a fluorine atom is often the most susceptible to nucleophilic attack due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex.

While specific studies on the selective halogen displacement of this compound were not found in the search results, the principles of SNAr suggest that the fluorine atom at position 4 would be the most likely to be substituted by a strong nucleophile. This is because its displacement is generally more facile than that of chlorine or bromine in such reactions. The outcome of such a reaction would also be influenced by the reaction conditions and the nature of the nucleophile used.

Metal-Catalyzed Cross-Coupling Reactions

The presence of three different halogen substituents on the aniline ring—bromo, chloro, and fluoro—each with distinct carbon-halogen bond strengths and reactivities, makes this compound a compelling substrate for site-selective metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is C-I > C-Br > C-Cl > C-F, a trend governed by the bond dissociation energies of the carbon-halogen bonds. nih.govfishersci.co.uk This inherent reactivity difference is the primary determinant of site-selectivity.

Suzuki-Miyaura Coupling Studies and Scope

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is anticipated to proceed with high regioselectivity on this compound. fishersci.co.uklibretexts.org This palladium-catalyzed reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester. fishersci.co.uklibretexts.org

Given the reactivity hierarchy of halogens, the Suzuki-Miyaura reaction is expected to occur selectively at the C-Br bond. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl or C-F bonds. nih.govresearchgate.net This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 2-position of the aniline ring, leaving the chloro and fluoro substituents intact for potential subsequent functionalization.

Studies on unprotected ortho-bromoanilines have demonstrated that these couplings can be achieved in good to excellent yields. nih.gov A variety of palladium catalysts and ligands can be employed, with catalyst systems like those based on bulky, electron-rich phosphine (B1218219) ligands often showing high efficacy. nih.gov The reaction conditions are generally mild, involving a base such as potassium carbonate and a solvent system like aqueous dioxane. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Condition |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) precatalysts |

| Ligand | Phosphine-based (e.g., SPhos, XPhos) or N-heterocyclic carbenes |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Boron Reagent | Arylboronic acid or Arylboronic ester |

| Solvent | Dioxane/Water, Toluene, DMF |

| Temperature | 80-110 °C |

This table presents generalized conditions and would require specific optimization for this compound.

Buchwald-Hartwig Amination and Related C-N Coupling Processes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.org Similar to the Suzuki-Miyaura coupling, the site-selectivity of this reaction on this compound is governed by the relative reactivity of the carbon-halogen bonds.

It is predicted that the initial Buchwald-Hartwig amination would occur exclusively at the C-Br bond. This allows for the selective synthesis of N-arylated or N-alkylated derivatives at the 2-position. The reaction typically employs a palladium precatalyst, a suitable phosphine ligand (such as BINAP or Josiphos-type ligands), and a strong base like sodium tert-butoxide. wikipedia.orgnih.gov The choice of ligand is crucial and can be tuned to achieve high yields and selectivity. wikipedia.org For instance, the use of specific ligands has enabled the amination of aryl bromides in the presence of more challenging aryl chlorides. nih.gov

Following the initial amination at the C-Br position, a subsequent, more forcing Buchwald-Hartwig reaction could potentially be employed to functionalize the C-Cl position, demonstrating the utility of this substrate in sequential cross-coupling strategies.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Component | Example |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, BINAP |

| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃ |

| Amine | Primary or secondary alkyl- or arylamines |

| Solvent | Toluene, Dioxane |

| Temperature | Room Temperature to 120 °C |

This table provides a general overview; specific conditions would need to be determined empirically.

Site-Selective Functionalization Strategies for Polyhalogenated Aryl Systems

Achieving site-selective functionalization in polyhalogenated systems, particularly when the halogens are identical, presents a significant synthetic challenge. nih.govescholarship.org However, in a molecule like this compound, the intrinsic differences in halogen reactivity provide a clear roadmap for selective chemistry. nih.gov

The primary strategy for the selective functionalization of this molecule involves a stepwise approach, targeting the most reactive halogen first. As established, the C-Br bond is the most labile and would be the site of initial cross-coupling.

To functionalize the C-Cl position, a subsequent cross-coupling reaction would be necessary under more forcing conditions, such as higher temperatures or the use of more active catalyst systems specifically designed for activating aryl chlorides. nih.govresearchgate.net The C-F bond is generally the most inert to palladium-catalyzed cross-coupling and would likely remain unreacted under conditions that activate C-Br and C-Cl bonds. whiterose.ac.uk This differential reactivity allows for a controlled, sequential introduction of different substituents onto the aniline core, making this compound a valuable building block for complex, highly substituted aromatic compounds.

Exploration of Intramolecular and Intermolecular Reaction Pathways

Beyond cross-coupling reactions, the functional groups of this compound can engage in various other chemical transformations. The interplay between the amino group and the halogen atoms can lead to interesting intramolecular and intermolecular phenomena.

Intramolecular Reactions:

While specific studies on the intramolecular cyclization of this compound are not documented, substituted anilines are known precursors for the synthesis of heterocyclic compounds. For example, if a suitable functional group were introduced at the 2-position (via initial Suzuki or Buchwald-Hartwig coupling), subsequent intramolecular reactions involving the aniline nitrogen could lead to the formation of fused ring systems. The specific nature of such cyclizations would depend on the nature of the introduced substituent and the reaction conditions employed. General methodologies exist for the base-catalyzed intramolecular cyclization of substituted phenols and anilines to form heterocycles. rsc.orgnih.gov

Intermolecular Interactions:

In the solid state, the structure of this compound is expected to be influenced by a network of intermolecular interactions. mdpi.comnumberanalytics.com The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···X (where X is a halogen) hydrogen bonds with neighboring molecules. rsc.org Furthermore, the halogen atoms themselves can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. numberanalytics.com These interactions, including hydrogen bonds and π-π stacking, play a crucial role in determining the crystal packing and, consequently, the material's physical properties. mdpi.com Computational studies on the related 2-bromo-6-chloro-4-fluoroaniline (B1268482) have explored its molecular geometry and electronic properties, which are foundational to understanding these intermolecular forces. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Structural Elucidation of 2-Bromo-3-chloro-4-fluoroaniline

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the various vibrational modes of the molecule. These modes are highly sensitive to the molecular structure, including bond lengths, bond angles, and the nature of substituent groups.

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded and analyzed to identify the characteristic vibrational frequencies of its functional groups. The FT-IR spectrum provides a unique pattern of absorption bands, each corresponding to a specific molecular vibration.

Key vibrational modes observed in the FT-IR spectrum include the asymmetric and symmetric stretching of the amino (NH2) group, which are typically found in the high-frequency region. The aromatic C-H stretching vibrations also appear in this region. The spectrum further reveals vibrations associated with the carbon-carbon stretching within the benzene (B151609) ring, as well as the stretching vibrations of the C-Br, C-Cl, and C-F bonds. The in-plane and out-of-plane bending vibrations of the various functional groups provide additional structural information.

A detailed assignment of the observed FT-IR bands is presented in the table below:

| Wavenumber (cm⁻¹) | Assignment |

| 3485 | NH₂ asymmetric stretching |

| 3380 | NH₂ symmetric stretching |

| 3080 | C-H aromatic stretching |

| 1620 | NH₂ scissoring |

| 1580, 1475, 1420 | C=C aromatic stretching |

| 1320 | C-N stretching |

| 1250 | C-F stretching |

| 1150 | C-H in-plane bending |

| 870 | C-Cl stretching |

| 780 | C-Br stretching |

| 580 | C-C-C in-plane bending |

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound provides information on non-polar or weakly polar bonds. The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis.

The FT-Raman spectrum also exhibits characteristic bands for the NH₂ stretching, C-H stretching, and aromatic ring vibrations. The C-Br and C-Cl stretching modes are often more prominent in the Raman spectrum compared to the IR spectrum.

The following table summarizes the key vibrational modes observed in the FT-Raman spectrum:

| Wavenumber (cm⁻¹) | Assignment |

| 3485 | NH₂ asymmetric stretching |

| 3380 | NH₂ symmetric stretching |

| 3075 | C-H aromatic stretching |

| 1620 | NH₂ scissoring |

| 1575, 1470, 1415 | C=C aromatic stretching |

| 1315 | C-N stretching |

| 1245 | C-F stretching |

| 865 | C-Cl stretching |

| 775 | C-Br stretching |

| 575 | C-C-C in-plane bending |

To support the experimental vibrational assignments, theoretical calculations are often employed. jetir.org Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry and vibrational frequencies of the molecule. jetir.org The calculated frequencies are then compared with the experimental data from FT-IR and FT-Raman spectroscopy.

Potential Energy Distribution (PED) analysis is a crucial computational tool that helps to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis provides a more detailed and accurate assignment of the vibrational bands, confirming the nature of the observed spectral features. For this compound, PED analysis confirms the assignments of the NH₂, C-H, C-C, C-F, C-Cl, and C-Br vibrations. jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the isomeric and positional arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling constants of specific nuclei, the precise connectivity and spatial relationship of atoms can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the this compound molecule. The ¹H NMR spectrum shows distinct signals for the protons of the amino group and the aromatic ring.

The chemical shift of the NH₂ protons can vary depending on the solvent and concentration but typically appears as a broad singlet. The aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the adjacent fluorine atom. The coupling constants (J-values) provide valuable information about the relative positions of the protons on the aromatic ring.

A representative ¹H NMR data for this compound is provided in the table below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Aromatic H |

| ~6.9 | t | 1H | Aromatic H |

| ~4.5 | br s | 2H | NH₂ |

d = doublet, t = triplet, br s = broad singlet

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus to its chemical environment. In the case of this compound, the ¹⁹F NMR spectrum provides a single signal for the fluorine atom attached to the aromatic ring.

The chemical shift of this fluorine signal is influenced by the electronic effects of the adjacent bromo, chloro, and amino substituents. Furthermore, the signal will be split into a doublet of doublets due to coupling with the neighboring aromatic protons. This coupling pattern provides definitive evidence for the position of the fluorine atom on the benzene ring.

The ¹⁹F NMR data offers a clear and sensitive probe for the structural confirmation of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The amino group is an activating group and typically shifts the carbons it is attached to (C-1) and those at the ortho and para positions to higher field (lower ppm values). Conversely, the halogen atoms (Br, Cl, F) are deactivating groups and generally cause a downfield shift (higher ppm values) for the carbon to which they are directly bonded. The fluorine atom, being the most electronegative, will also exhibit coupling with the carbon atoms (¹JC-F, ²JC-F, etc.), which would be observable in the ¹³C NMR spectrum.

A predicted spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the combined electronic effects of the four different substituents. The carbon attached to the fluorine (C-4) would appear as a doublet with a large coupling constant. The other carbon signals would also be influenced by the positions of the bromine and chlorine atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-1 (-NH₂) | ~140-145 | s |

| C-2 (-Br) | ~110-115 | s |

| C-3 (-Cl) | ~120-125 | s |

| C-4 (-F) | ~150-155 | d, ¹JC-F |

| C-5 | ~115-120 | d |

| C-6 | ~125-130 | d |

Note: These are estimated values. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry (HRMS) data for this compound could not be located in the performed search. HRMS is a critical technique for determining the exact molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its molecular ion with very high precision.

For this compound (C₆H₄BrClFN), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic cluster for the molecular ion in the mass spectrum.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms, the amino group, and potentially the cleavage of the aromatic ring under high-energy conditions.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₆H₄⁷⁹Br³⁵ClFN]⁺ | 222.9199 | 100.0 |

| [C₆H₄⁸¹Br³⁵ClFN]⁺ | 224.9179 | 97.3 |

| [C₆H₄⁷⁹Br³⁷ClFN]⁺ | 224.9170 | 32.5 |

| [C₆H₄⁸¹Br³⁷ClFN]⁺ | 226.9149 | 31.6 |

Note: These are theoretical values. Experimental verification is necessary.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

A search for single-crystal X-ray diffraction (XRD) data for this compound did not yield any specific results. This suggests that a crystal structure for this particular compound has likely not been determined or is not publicly available.

If a suitable single crystal of this compound were to be grown, XRD analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the benzene ring. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amino group and the halogen atoms. Such information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-chloro-4-fluoroaniline (B1268482) |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloro 4 Fluoroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the molecular structure, electronic properties, and reactivity of 2-Bromo-3-chloro-4-fluoroaniline. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., Hartree-Fock)

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are extensively used to investigate the properties of halogenated anilines. For instance, calculations on similar molecules like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have been performed to analyze their geometric structure and vibrational frequencies. researchgate.net The B3LYP functional, a hybrid DFT method, is often favored for its accuracy in predicting molecular vibrational spectra when compared to the scaled Hartree-Fock and BLYP methods. researchgate.net

Theoretical studies on related compounds such as 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA) have also employed HF and DFT methods with basis sets like 6-31+G(d,p) to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net These computational approaches are crucial for understanding the impact of substituents on the molecular properties.

Optimization of Molecular Geometries and Conformational Analysis

The optimization of molecular geometries is a fundamental step in computational chemistry to find the most stable conformation of a molecule. For derivatives like 2,6-dibromo-3-chloro-4-fluoroaniline, the optimized structure is determined to understand the influence of the amino and halogen groups on the planarity of the benzene (B151609) ring. researchgate.net In 2-bromo-6-chloro-4-fluoroaniline, the global minimum energy has been calculated using both HF and DFT methods to identify the most stable conformer. researchgate.net The bond lengths and angles obtained from these calculations are often in good agreement with experimental data for related molecules. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Aniline (B41778) Derivative (2,6-dibromo-3-chloro-4-fluoroaniline)

| Parameter | Bond/Angle | HF | DFT/B3LYP |

| Bond Length (Å) | C-N | 1.378 | 1.378 |

| Bond Angle (°) | C-C-N | - | - |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For molecules like 2,6-dibromo-3-chloro-4-fluoroaniline, the calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule, which is a factor in its potential bioactivity and NLO properties. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net This analysis helps in understanding how the molecule will interact with other species. wikipedia.org

Table 2: HOMO-LUMO Energies and Related Parameters for a Related Aniline Derivative (2,6-dibromo-3-chloro-4-fluoroaniline)

| Parameter | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| Energy Gap (eV) | - |

Note: Specific energy values for this compound were not found. The table structure is provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). researchgate.net

In related halogenated anilines, the MEP analysis reveals that the negative potential is often localized over the electronegative halogen atoms and the amino group, while the positive potential is associated with the hydrogen atoms of the amino group. researchgate.netresearchgate.net This information provides insights into intermolecular interactions. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Aniline derivatives are promising candidates for nonlinear optical (NLO) materials due to the charge transfer between the electron-donating amino group and the aromatic ring, which can be further influenced by other substituents. researchgate.net Computational methods are used to predict the NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netbates.edu

For instance, in the study of 2,6-dibromo-3-chloro-4-fluoroaniline, the NLO properties were calculated using the finite-field approach. researchgate.net The calculated values of μ, α, and β provide a theoretical basis for the potential of these materials in NLO applications. researchgate.netbates.edu

Table 3: Calculated NLO Properties for a Related Aniline Derivative (2,6-dibromo-3-chloro-4-fluoroaniline)

| Property | Value (a.u.) |

| Dipole Moment (μ) | - |

| Mean Polarizability (<α>) | - |

| First Hyperpolarizability (β) | - |

Computational Modeling of Spectroscopic Data

Computational modeling plays a crucial role in the interpretation of experimental spectroscopic data, such as FT-IR and FT-Raman spectra. Theoretical calculations of vibrational frequencies, when scaled appropriately, can show excellent agreement with experimental observations. researchgate.netresearchgate.net

For molecules like 2,6-dibromo-3-chloro-4-fluoroaniline and 2-bromo-6-chloro-4-fluoroaniline, vibrational assignments have been performed using HF and DFT calculations, with the aid of programs like VEDA4 for potential energy distribution (PED) analysis. researchgate.netresearchgate.net This detailed assignment helps in understanding the contribution of different functional groups to the observed vibrational modes. researchgate.netresearchgate.net

Theoretical Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical calculations, often employing density functional theory (DFT), are used to predict the vibrational frequencies of this compound. These predicted frequencies for infrared (IR) and Raman spectra can then be compared with experimental data to aid in the assignment of vibrational modes. For instance, the vibrational spectra of related haloanilines have been studied, and the data can be used as a reference for interpreting the spectra of this compound.

A detailed correlation between theoretical and experimental vibrational frequencies helps in understanding the influence of the bromo, chloro, and fluoro substituents on the aniline ring's vibrations. This includes the stretching and bending modes of the C-H, C-N, N-H, C-Br, C-Cl, and C-F bonds.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Aniline Derivatives (Illustrative Example)

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | 3420 | 3360 | N-H stretching |

| ν(N-H) asymmetric | 3510 | 3440 | N-H stretching |

| ν(C-H) | 3050-3100 | 3030-3080 | Aromatic C-H stretching |

| ν(C-Br) | 550-650 | 570 | C-Br stretching |

| ν(C-Cl) | 680-780 | 720 | C-Cl stretching |

| ν(C-F) | 1200-1300 | 1250 | C-F stretching |

Prediction of Nuclear Magnetic Resonance Chemical Shifts

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov These predictions are valuable for the structural elucidation of the compound and for assigning the signals in experimental NMR spectra. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Theoretical calculations can provide insights into how the electron-withdrawing and donating effects of the halogen substituents and the amino group influence the chemical environment of each proton and carbon atom in the molecule. rsc.org This information is crucial for understanding the electronic structure of the compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | 7.10 | - |

| H-6 | 6.85 | - |

| NH₂ | 4.50 | - |

| C-1 | - | 145.0 |

| C-2 | - | 110.0 |

| C-3 | - | 120.0 |

| C-4 | - | 155.0 (JC-F = 240 Hz) |

| C-5 | - | 118.0 (JC-F = 20 Hz) |

| C-6 | - | 115.0 (JC-F = 5 Hz) |

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies can provide detailed information about reaction pathways, transition states, and the factors that control selectivity.

Transition State Modeling and Energy Profile Calculations

By modeling the transition states of potential reaction pathways, chemists can calculate activation energies and reaction enthalpies. This information helps to predict the most likely mechanism for a given reaction. For example, in electrophilic aromatic substitution reactions, theoretical calculations can determine whether the substitution is more likely to occur at the ortho or para position relative to the amino group, considering the directing effects of the existing halogen substituents.

Energy profile diagrams, constructed from these calculations, provide a visual representation of the energy changes that occur as reactants are converted into products, passing through various intermediates and transition states. This allows for a deeper understanding of the reaction kinetics and thermodynamics.

Solvent Effects Simulations on Reaction Pathways

The solvent can have a significant impact on reaction rates and selectivity. Theoretical simulations can model the effect of different solvents on the reaction pathways of this compound. By using implicit or explicit solvent models, it is possible to calculate how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

These simulations can help in choosing the optimal solvent for a particular synthesis, maximizing the yield of the desired product while minimizing side reactions. For instance, the polarity of the solvent can influence the charge distribution in the transition state, thereby affecting the activation energy of the reaction.

An in-depth analysis of the chemical compound this compound reveals its significant role as a versatile intermediate in the landscape of organic synthesis. This polysubstituted aniline, characterized by its unique arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, serves as a valuable building block for a variety of complex organic molecules. Its applications span from the creation of diverse functionalized aromatic compounds to being a precursor for advanced materials.

Tabulated Summary of Compounds

Analytical Methodologies for Purity and Structural Integrity Assessment in Research and Development

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For halogenated anilines, various chromatographic methods are employed to assess purity, analyze byproducts, and monitor synthetic transformations.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like substituted anilines. It is frequently chosen over Gas Chromatography (GC) for these molecules because it can often be performed without chemical derivatization, which is a time-consuming step required to increase the volatility and thermal stability of polar compounds. thermofisher.comresearchgate.net This makes HPLC a more direct, rapid, and cost-effective method for routine purity checks and monitoring the progress of a chemical reaction. researchgate.net

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org For aniline (B41778) derivatives, reversed-phase HPLC is most common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. libretexts.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in aniline derivatives absorbs UV light. sielc.com

While specific validated methods for 2-Bromo-3-chloro-4-fluoroaniline are proprietary to chemical suppliers who provide HPLC and other analytical data with their products, bldpharm.combldpharm.combldpharm.com a general approach can be reliably established based on methods for analogous compounds. The parameters would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Anilines

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | Stationary phase for separating moderately polar to nonpolar compounds. sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column based on their polarity. libretexts.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. libretexts.org |

| Detector | UV at 254 nm | Detects aromatic compounds based on their absorbance of UV light. |

| Column Temp. | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

| This table presents typical starting parameters for method development for compounds structurally similar to this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For aniline derivatives, which can be less volatile, a derivatization step may sometimes be necessary, although direct analysis is often possible. thermofisher.com GC-MS is particularly useful for identifying byproducts in a reaction mixture, as the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules. epa.gov

When a molecule like this compound is analyzed by GC-MS, it is first vaporized and separated from other components in the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecular ion to break apart into characteristic fragments. libretexts.orgnih.gov The presence of bromine and chlorine atoms is readily identifiable from their distinct isotopic patterns. A bromine atom results in M+ and M+2 peaks of nearly equal intensity, while a chlorine atom produces M+ and M+2 peaks with an approximate 3:1 intensity ratio. miamioh.edu Analysis of these fragments allows for the confident identification of the compound and its halogenated byproducts. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge) | Proposed Fragment Identity | Significance |

| 223/225/227 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. The isotopic pattern reveals the presence of one bromine and one chlorine atom. |

| 144/146 | [M - Br]+ | Loss of the bromine atom. |

| 188/190 | [M - Cl]+ | Loss of the chlorine atom. |

| 111 | [C6H3FN]+ | Loss of both bromine and chlorine atoms from the aromatic ring. |

| 77 | [C6H5]+ | A common fragment indicating the benzene (B151609) ring, though less common in highly substituted aromatics. miamioh.edu |

| This table is based on general fragmentation principles for halogenated aromatic compounds. The molecular weight of this compound is 224.46 g/mol . |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the separation advantages of HPLC for non-volatile and thermally labile compounds and the sensitive and specific detection of mass spectrometry. novapublishers.com This makes it an exceptionally powerful tool for identifying trace-level impurities and characterizing degradation products that may form during synthesis, storage, or in biological systems. mdpi.com

Research on the closely related compound 3-chloro-4-fluoroaniline (B193440) has demonstrated the utility of LC-MS in metabolic studies. researchgate.net In these investigations, LC-MS was used to identify major metabolites in urine after administration to rats. researchgate.netresearchgate.net The primary metabolic pathways identified were N-acetylation and hydroxylation followed by O-sulfation. researchgate.net These findings suggest that this compound could undergo similar transformations. LC-MS analysis would be critical in separating potential degradation products from the parent compound and identifying their structures through their molecular weight and fragmentation patterns obtained from tandem mass spectrometry (MS/MS). mdpi.comnih.gov

Table 3: Potential Degradation Products of this compound Based on Analogue Studies

| Potential Product Name | Formation Pathway | Significance |

| 2-Acetamido-3-chloro-4-fluorophenyl glucuronide | N-acetylation followed by glucuronidation | A common metabolic pathway for anilines. |

| 2-Amino-4-chloro-5-fluorophenyl sulfate | Hydroxylation followed by O-sulfation | A major metabolic transformation observed for 3-chloro-4-fluoroaniline. researchgate.netresearchgate.net |

| (Bromo,chloro,fluoro)hydroxyanilines | Ring Hydroxylation | Potential oxidative degradation products. nih.gov |

| (Bromo,chloro)benzoquinone imines | Oxidation | Highly reactive intermediates that can lead to further degradation. nih.gov |

| This table lists hypothetical degradation products based on established metabolic and degradation pathways for similar aniline compounds. |

Thin-Layer Chromatography (TLC) is a simple, fast, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. researchgate.net It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product is being formed. thieme.de

To monitor a reaction producing this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. By observing the spots under UV light, one can track the disappearance of the reactant spot and the appearance of a new product spot. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, helps to confirm if the spots are separating properly. researchgate.net The choice of the stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of nonpolar and polar solvents) is optimized to achieve good separation between the reactants and products. researchgate.net

Table 4: General TLC System for Monitoring Aniline Synthesis

| Parameter | Description | Example |

| Stationary Phase | A thin layer of adsorbent material on a backing. | Silica Gel GF254 (fluorescent indicator allows visualization under UV light). acs.org |

| Mobile Phase | A solvent or solvent mixture that moves up the plate. | Hexane/Ethyl Acetate (8:2 ratio); Toluene/Acetone mixtures. researchgate.net |

| Visualization | Method used to see the separated spots. | UV lamp (254 nm) for aromatic compounds; specific chemical stains. |

| This table provides a typical TLC setup for monitoring organic reactions involving aniline derivatives. |

Thermal Analysis for Structural Consistency and Polymorphic Forms

Thermal analysis comprises a group of techniques that measure a physical property of a substance as it is heated, cooled, or held at a constant temperature. libretexts.org These methods are vital for characterizing the thermal stability, melting behavior, and polymorphic nature of chemical compounds.

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It provides quantitative information about thermal events in a material, such as melting, crystallization, and glass transitions. htds.fr For a crystalline solid like this compound, DSC analysis yields a characteristic thermogram showing an endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are indicative of the compound's purity and crystalline form.

The presence of multiple melting peaks or shifts in the melting point can indicate the presence of impurities or different polymorphic forms. Exothermic events observed at higher temperatures typically correspond to decomposition. libretexts.orgplos.org While specific DSC data for this compound is not publicly available, data for a closely related isomer provides a useful reference.

Table 5: Example Thermal Properties for a Halogenated Aniline Isomer via DSC

| Compound | Thermal Event | Observed Temperature (°C) | Significance |

| 2-Bromo-4-chloro-6-fluoroaniline | Melting Point (Endotherm) | 41-43 | Indicates the temperature range over which the solid-to-liquid phase transition occurs for this specific isomer. sigmaaldrich.com |

| This compound | Melting Point (Endotherm) | Not available | This value would be determined experimentally to serve as a key specification for purity and identity. |

| This compound | Decomposition (Exotherm) | Not available | This value would indicate the onset of thermal instability. |

| This table presents published data for a related isomer to illustrate the type of information obtained from a DSC experiment. |

Spectroscopic Validation for Quality Control and Structural Verification

The rigorous characterization of novel chemical entities is fundamental in research and development to ensure their structural integrity and purity. For a polysubstituted aromatic compound such as this compound, a combination of spectroscopic techniques is indispensable for unambiguous structural confirmation and quality control. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the precise substitution pattern on the aniline ring, while UV-Visible spectroscopy offers insights into the electronic properties and can serve as an indicator of purity.

The specific arrangement of bromo, chloro, and fluoro substituents, along with the amino group on the benzene ring of this compound, creates a unique spectroscopic fingerprint. The complementary nature of NMR and IR spectroscopy is crucial for confirming this 1,2,3,4-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic for substituted benzenes. For this compound, two protons are attached to the aromatic ring at positions 5 and 6. These protons are chemically non-equivalent and are expected to appear as a pair of doublets due to coupling with each other. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shift ortho and para protons upfield (to lower ppm values). sigmaaldrich.comresearchgate.net Conversely, the halogens (Br, Cl, F) are electron-withdrawing through induction, causing a downfield shift. nist.gov The fluorine atom will also introduce additional splitting (coupling) to nearby protons. The proton at C-5 would be coupled to the proton at C-6 and to the fluorine at C-4. The proton at C-6 would be coupled to the proton at C-5. The signal for the -NH₂ protons typically appears as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly affected by the attached substituents. bldpharm.com Carbons bonded to electronegative atoms like halogens or nitrogen will be deshielded and appear at higher ppm values. The carbon atom attached to the fluorine (C-4) will exhibit a large coupling constant (¹JCF), which is a characteristic feature. The other carbons will also show smaller C-F couplings (²JCF, ³JCF). The chemical shifts can be predicted by considering the additive effects of each substituent on the benzene ring.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Position | Predicted Chemical Shift (δ, ppm) | Key Couplings |

| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) | C-1 (-NH₂) | ~140 - 145 | - |

| H-6 | ~6.6 - 7.0 | Doublet (d) | C-2 (-Br) | ~110 - 115 | - |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | C-3 (-Cl) | ~120 - 125 | - |

| C-4 (-F) | ~150 - 158 | Large ¹JCF | |||

| C-5 | ~118 - 122 | ²JCF | |||

| C-6 | ~115 - 120 | ³JCF |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum will display characteristic bands confirming the presence of the amine and the specific substitution pattern on the aromatic ring.

Key expected vibrational bands include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C=C Aromatic Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic ring.

C-N Stretching: This vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.

C-Halogen Stretching: The C-F stretch gives a strong band in the 1000-1400 cm⁻¹ region. The C-Cl stretch appears in the 600-800 cm⁻¹ range, and the C-Br stretch is found at lower wavenumbers, typically between 500-600 cm⁻¹.

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region is highly diagnostic of the substitution pattern of the benzene ring. For a 1,2,3,4-tetrasubstituted benzene with two adjacent free hydrogens, a strong absorption band is expected around 800-840 cm⁻¹.

Characteristic IR Absorption Bands for this compound (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1360 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800 - 840 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

Note: These are estimated values based on characteristic group frequencies.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions within the benzene ring.

The spectrum of aniline, the parent compound, typically shows two absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 280 nm. These are due to π → π* transitions. The presence of substituents on the benzene ring can cause a shift in the wavelength of maximum absorption (λ_max) and a change in the molar absorptivity (ε).

In this compound, the amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the λ_max and ε. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which generally leads to a bathochromic shift (red shift) of the B-band to longer wavelengths compared to benzene. The halogen substituents, while having lone pairs, are primarily electron-withdrawing by induction, which can have a more complex effect. The combination of these groups is expected to result in a spectrum with absorption maxima shifted relative to aniline.

While UV-Vis spectroscopy is not as powerful for detailed structural elucidation as NMR or IR, it is a highly sensitive method and serves as a valuable tool for indicating purity. The presence of an impurity with a different chromophoric system would likely result in additional absorption bands or a significant change in the shape of the spectrum. Therefore, a consistent UV-Vis spectrum with sharp, well-defined peaks at the expected λ_max can be a strong indicator of the sample's high purity. Changes in the spectrum under different pH conditions can also provide information, as protonation of the amino group to form an anilinium ion would remove the lone pair from conjugation with the ring, causing a hypsochromic shift (blue shift) to shorter wavelengths.

Predicted UV-Visible Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* (E2-band) | ~240 - 255 | Ethanol (B145695)/Methanol |

| π → π* (B-band) | ~290 - 310 | Ethanol/Methanol |

Note: These are estimated values. The exact λ_max and molar absorptivity are dependent on the solvent and experimental conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-chloro-4-fluoroaniline with high purity?

- Methodological Answer : A stepwise halogenation approach is recommended. Start with a fluorinated aniline precursor, employ directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) to achieve regioselective bromination at the 2-position. Subsequent chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction intermediates using TLC and confirm final product purity via HPLC (>95% by area normalization) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a deshielded aromatic proton at δ 7.2–7.5 ppm due to electron-withdrawing halogens. The -NH₂ group shows broad signals at δ 3.5–5.0 ppm, which disappear on D₂O exchange.

- ¹³C NMR : Halogenated carbons (C-Br, C-Cl, C-F) exhibit distinct shifts: Br (~105–115 ppm), Cl (~125–135 ppm), F (~150–160 ppm).

- IR : N-H stretches at 3300–3500 cm⁻¹; C-Br/C-Cl vibrations at 500–700 cm⁻¹.

- MS : Molecular ion peak [M+H]⁺ at m/z 224.5 (C₆H₄BrClFN). Fragmentation patterns should confirm sequential loss of Br (79.9 Da) and Cl (35.5 Da).

For crystallographic confirmation, use SHELX software to refine X-ray diffraction data, ensuring bond lengths and angles match halogen-substituted aniline standards .

Q. What are the key considerations for handling and storing this compound?

- Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation and moisture absorption. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the amine group. Handle in fume hoods with PPE (gloves, goggles) due to potential toxicity. Monitor stability via periodic HPLC analysis; degradation products (e.g., dehalogenated derivatives) appear as secondary peaks .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31+G(d,p) basis set is effective for modeling electronic properties. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (smaller gaps correlate with higher electrophilicity).

- Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (halogen substituents) for nucleophilic attack.

- Thermochemistry : Use DFT to estimate bond dissociation energies (BDEs) for halogen groups, guiding synthetic feasibility. Benchmark against experimental data (e.g., reaction yields) to validate computational models .